![molecular formula C16H17N5O4 B6024452 ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate](/img/structure/B6024452.png)
ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate is a complex organic compound that features a pyrrolidine ring, a triazole moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Antifungal Activity
One of the most notable applications of triazole derivatives, including ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate, is their antifungal properties. Research indicates that triazole compounds exhibit significant efficacy against various phytopathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of fungi like Botrytis cinerea and Sclerotinia sclerotiorum, which are responsible for severe agricultural losses . The incorporation of the pyrrolidine moiety may enhance this activity by improving the compound's interaction with fungal enzymes or membranes.
Antimicrobial Properties
In addition to antifungal activity, triazoles are known for their broad-spectrum antimicrobial effects. This compound may also demonstrate antibacterial properties against various Gram-positive and Gram-negative bacteria. Triazole derivatives have been reported to possess mechanisms that disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Pharmaceutical Applications
The unique chemical structure of this compound positions it as a potential candidate for drug development. Triazoles are commonly used as antifungal agents in clinical settings due to their ability to inhibit cytochrome P450 enzymes in fungi . The compound's dual functionality (triazole and pyrrolidine) may lead to novel therapeutic agents for treating infections caused by resistant fungal strains.
Agricultural Applications
In agriculture, compounds like this compound can serve as effective fungicides or plant growth regulators. The ability to combat fungal pathogens while promoting plant health makes triazole derivatives valuable in crop protection strategies . Their application can enhance crop yields and reduce reliance on traditional fungicides that may have detrimental environmental effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent functionalization with the benzoate group. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-resolution mass spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have documented the efficacy of triazole derivatives in various applications:
These findings highlight the compound's versatility and potential in both pharmaceutical and agricultural sectors.
Mechanism of Action
The mechanism of action of ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The triazole moiety, for example, can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-4H-chromene-2-carboxylate: Another compound with a benzoate ester group but different core structure.
1,2,4-Triazole derivatives: Compounds with similar triazole moieties but different functional groups and applications.
Uniqueness
Ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate is unique due to its combination of a pyrrolidine ring, triazole moiety, and benzoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
Ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a triazole ring and a pyrrolidine moiety. Its molecular formula is C15H18N4O3 with a molecular weight of approximately 302.33 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting the NLRP3 inflammasome pathway, which plays a crucial role in chronic inflammatory diseases .
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth at low micromolar concentrations.
- Inflammation Model : In an animal model of chronic inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (IL-1β and TNFα), indicating its potential as an anti-inflammatory agent.
- Cancer Cell Line Evaluation : In vitro studies on various cancer cell lines showed that the compound could significantly reduce cell viability and induce apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptotic cells.
Properties
IUPAC Name |
ethyl 4-[2-oxo-4-(1H-1,2,4-triazol-5-ylcarbamoyl)pyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-2-25-15(24)10-3-5-12(6-4-10)21-8-11(7-13(21)22)14(23)19-16-17-9-18-20-16/h3-6,9,11H,2,7-8H2,1H3,(H2,17,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZYIVIWXOHEPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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